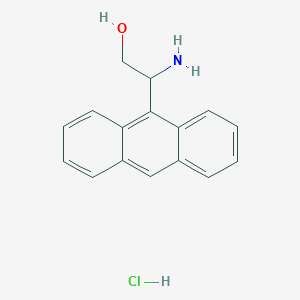

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C16H16ClNO. It is commonly used in various scientific experiments and research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride typically involves the reaction of anthracene with ethylene oxide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. Companies like ChemScene and Key Organics provide bulk custom synthesis and sourcing services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while substitution reactions can produce a wide range of substituted anthracene compounds .

Wissenschaftliche Forschungsanwendungen

(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is a chemical compound with potential applications in chemistry, biology, and industry. It comprises a phenanthrene derivative with an amino group and a hydroxyl group attached to the phenanthrene ring system.

Scientific Research Applications

(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride has applications in several scientific fields:

- Chemistry It serves as a building block in organic synthesis for creating complex molecules.

- Biology The compound is used in biological studies to investigate the effects of phenanthrene derivatives on biological systems.

- Industry It can be employed in the production of dyes, pigments, and other industrial chemicals.

This compound is a chiral compound with a phenanthrene moiety linked to an amino alcohol. Its potential biological activities, especially in neuroscience, have garnered interest in medicinal chemistry and pharmaceutical research. Preliminary studies suggest it may function as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions, potentially providing neuroprotective effects and therapeutic implications for neurodegenerative diseases.

Neuroprotective Effects

Research suggests that similar compounds exhibit neuroprotective properties, which is particularly relevant in diseases like Alzheimer's and Parkinson's, where modulation of neurotransmitter systems may alleviate symptoms and slow disease progression.

The biological activity can be understood by comparing this compound with structurally related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol | Enantiomer | Potentially different biological effects |

| 1-Amino-2-(phenanthren-9-yl)ethanol | Amino Alcohol | Neuroactive properties |

| 3-Hydroxyphenanthrene | Hydroxy Derivative | Antioxidant activity |

These compounds differ in stereochemistry or functional groups, which influences their biological activity and pharmacological profiles.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. The anthracene moiety allows it to participate in fluorescence-based studies, while the amino and alcohol groups enable it to form hydrogen bonds and interact with biological molecules. These interactions can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-2-(anthracen-9-yl)ethanol: Similar structure but without the hydrochloride salt.

9-Anthracenemethanol: Contains the anthracene moiety but with a different functional group.

Anthracene-9-carboxylic acid: Another anthracene derivative with a carboxylic acid group.

Uniqueness

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is unique due to its combination of the anthracene moiety with both amino and alcohol functional groups, making it versatile for various chemical reactions and applications .

Biologische Aktivität

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is a compound derived from anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an amino group and a hydroxyl group attached to an anthracene moiety, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to anthracene derivatives. For instance, research focused on 9,10-dihydro-9,10-ethanoanthracene derivatives demonstrated significant antiproliferative effects against Burkitt’s lymphoma cell lines (MUTU-1 and DG-75). These compounds exhibited pro-apoptotic effects, indicating their potential as therapeutic agents in cancer treatment .

Table 1: Antiproliferative Activity of Anthracene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9,10-Dihydro derivative | MUTU-1 | 30 | Pro-apoptotic |

| Ethanoanthracene | DG-75 | 150 | L-type Ca²⁺ channel inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . A study examining various anthraquinone derivatives reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied significantly among different derivatives, suggesting a structure-activity relationship that warrants further investigation .

Table 2: Antimicrobial Activity of Anthraquinone Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | S. aureus | 0.0048 |

| Compound C | C. albicans | 0.039 |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups are believed to play critical roles in modulating enzyme activity and influencing various signaling pathways .

Study on Lung Cancer Cells

A notable study investigated the effects of anthracene derivatives on non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives could inhibit cell invasion and proliferation by interfering with key signaling pathways involving ERK and Src kinases .

Safety Profile Assessment

In another study assessing the safety profile of novel anthraquinone hybrids, biochemical parameters such as liver enzyme activities were monitored in treated mice. The results showed that most tested compounds did not significantly alter ALT and AST levels compared to controls, indicating a moderate safety margin for these compounds .

Eigenschaften

IUPAC Name |

2-amino-2-anthracen-9-ylethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYIILJVVXUUBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.